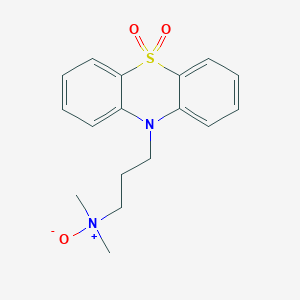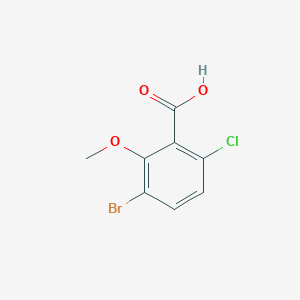![molecular formula C14H16ClN3O2 B13431029 5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)
5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a chloro group and a morpholine ring. The stereochemistry of the morpholine ring is defined by the (2S,6R) configuration, adding to the compound’s complexity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chloro Group: Chlorination of the naphthyridine core is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the naphthyridine core reacts with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
科学的研究の応用
5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-chloro-7-azaindole
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one stands out due to its unique combination of a naphthyridine core, chloro substitution, and morpholine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H16ClN3O2 |
|---|---|
分子量 |
293.75 g/mol |
IUPAC名 |
5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-6-18(7-9(2)20-8)12-5-11(15)10-3-4-13(19)17-14(10)16-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,17,19)/t8-,9+ |
InChIキー |
NUAYCBAYNBKJBW-DTORHVGOSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=O)N3)C(=C2)Cl |
正規SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=O)N3)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


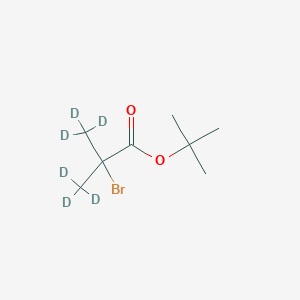

![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)

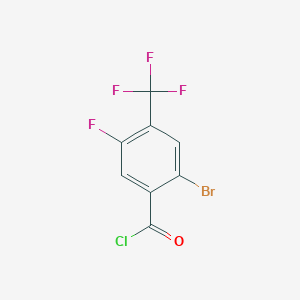
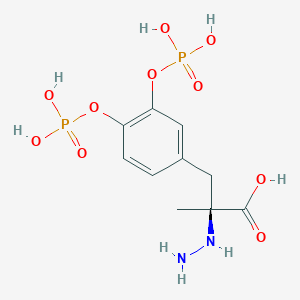
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
